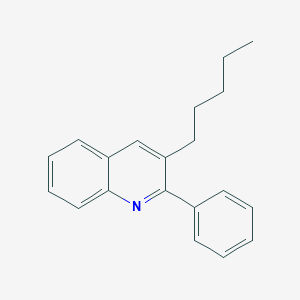

3-Pentyl-2-phenylquinoline

説明

Structure

3D Structure

特性

CAS番号 |

136800-94-7 |

|---|---|

分子式 |

C20H21N |

分子量 |

275.4 g/mol |

IUPAC名 |

3-pentyl-2-phenylquinoline |

InChI |

InChI=1S/C20H21N/c1-2-3-5-13-18-15-17-12-8-9-14-19(17)21-20(18)16-10-6-4-7-11-16/h4,6-12,14-15H,2-3,5,13H2,1H3 |

InChIキー |

FNLZZWRVNJRQET-UHFFFAOYSA-N |

SMILES |

CCCCCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |

正規SMILES |

CCCCCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |

同義語 |

3-PENTYL-2-PHENYL-QUINOLINE |

製品の起源 |

United States |

Mechanistic Elucidation of 3 Pentyl 2 Phenylquinoline Formation and General Quinoline Cyclization Reactions

Stepwise Reaction Mechanisms and Intermediate Species

The formation of quinolines typically proceeds through a sequence of condensation, cyclization, and dehydration steps. Several classical methods, such as the Friedländer, Combes, and Doebner-von Miller reactions, provide pathways to substituted quinolines. The synthesis of 3-Pentyl-2-phenylquinoline is most directly achieved via the Friedländer synthesis, which involves the reaction of a 2-aminoaryl ketone with a compound containing an α-methylene group. In this case, 2-aminobenzophenone (B122507) would react with 2-heptanone.

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org

Pathway 1 (Aldol First): The reaction initiates with a rate-determining aldol (B89426) condensation between the 2-amino substituted carbonyl compound and the second carbonyl compound. cdnsciencepub.comresearchgate.net This forms an aldol adduct which then rapidly cyclizes and dehydrates to yield the quinoline (B57606) product. cdnsciencepub.com

Pathway 2 (Schiff Base First): Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the amine of the 2-aminoaryl ketone and the carbonyl of the other reactant. wikipedia.org This is followed by an intramolecular aldol-type condensation and subsequent elimination of water to form the quinoline ring system. wikipedia.org

The Combes synthesis, which forms 2,4-disubstituted quinolines from anilines and β-diketones, proceeds through the formation of an enamine intermediate, followed by acid-catalyzed cyclization and dehydration. iipseries.orgwikipedia.org The Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, is mechanistically more complex, with proposals including a fragmentation-recombination mechanism involving various intermediates like imines and enamines. wikipedia.org Dihydroquinolines have also been isolated as intermediates in this reaction. cdnsciencepub.com

Table 1: Overview of Key Quinoline Synthesis Reactions

| Reaction Name | Reactants | Key Intermediates | Typical Product |

|---|---|---|---|

| Friedländer Synthesis | 2-Aminobenzaldehyde (B1207257)/ketone + Ketone | Aldol adduct, Schiff base (Imine) | Substituted Quinolines |

| Combes Synthesis | Aniline (B41778) + β-Diketone | Schiff base, Enamine | 2,4-Disubstituted Quinolines |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl | Imines, Enamines, Dihydroquinolines | Substituted Quinolines |

| Skraup Synthesis | Aniline + Glycerol + Oxidizing agent | Acrolein, (E)-3-phenylamino prop-1-en-1-ol | Quinoline |

| Pfitzinger Reaction | Isatin (B1672199) + Carbonyl compound | Schiff base | Quinoline-4-carboxylic acids |

Role of Enamines and Imines in Quinoline Annulation Reactions

Enamines and imines (specifically Schiff bases) are crucial intermediates in many quinoline synthesis pathways, serving as the precursors to the critical ring-closing step.

In the Combes synthesis , an aniline reacts with a β-diketone. wikipedia.orgquimicaorganica.org The initial step is the formation of a Schiff base, which then tautomerizes to a more stable enamine. wikipedia.org This enamine intermediate is key; under acidic conditions, the enamine is protonated, activating it for the intramolecular electrophilic aromatic substitution (annulation) that forms the new six-membered ring. wikipedia.org This is the rate-determining step of the reaction. wikipedia.org

In the Friedländer synthesis , as mentioned, one of the two plausible mechanisms proceeds through the initial formation of a Schiff base between the 2-aminobenzaldehyde or ketone and the other carbonyl reactant. wikipedia.org The subsequent intramolecular cyclization is an aldol-type reaction where the enolate (or enol) derived from the ketone attacks the imine carbon.

The Doebner-von Miller reaction also heavily involves imine and enamine intermediates. wikipedia.org The proposed mechanism involves conjugate addition of aniline to an α,β-unsaturated carbonyl, followed by further reactions that generate various imine and enamine species before the final cyclization and aromatization. wikipedia.org The precise sequence and nature of these intermediates have been a subject of study, with some evidence pointing to a fragmentation-recombination pathway where an imine and an enamine are formed and then recombine. wikipedia.org

Radical Pathways in Disubstituted Quinoline Synthesis

While most classical quinoline syntheses proceed through ionic mechanisms, radical-based methods have emerged as powerful alternatives for constructing the quinoline core, particularly for accessing uniquely substituted derivatives. These reactions often operate under mild conditions and can exhibit different regioselectivity compared to traditional methods.

One prominent example involves the photocatalytic or transition-metal-catalyzed C-H activation and annulation of anilines with alkynes. These reactions can proceed via radical intermediates. For instance, a cobalt(III)-catalyzed reaction between anilines and alkynes has been shown to involve a C-H activation/cyclization pathway to synthesize quinolines directly. acs.org

Another approach is the radical-mediated cyclization of appropriately substituted precursors. For example, a radical initiator can trigger the cyclization of an o-alkenyl-substituted isonitrile or a related species. The process would typically involve:

Radical Generation: Homolytic cleavage of a weak bond in a radical initiator (e.g., AIBN) or through photoredox catalysis to generate the initial radical.

Radical Addition: The generated radical adds to a functional group on the aniline derivative, leading to the formation of a new radical intermediate.

Cyclization: An intramolecular radical addition onto an alkyne or alkene moiety attached to the aniline nitrogen or the ortho position.

Rearomatization: The resulting cyclic radical undergoes oxidation and deprotonation to furnish the aromatic quinoline ring.

These radical pathways offer a complementary strategy to ionic methods, enabling the synthesis of complex quinoline structures that might be difficult to access otherwise.

Catalyst Influence on Reaction Mechanisms and Regioselectivity

Catalysts are pivotal in quinoline synthesis, influencing reaction rates, mechanisms, and, crucially, regioselectivity. The choice of catalyst can determine which of the possible mechanistic pathways is favored and which regioisomer is formed as the major product.

Acid Catalysis:

Brønsted Acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used in reactions like the Combes and Friedländer syntheses. wikipedia.orgiipseries.orgwikipedia.org They function by protonating carbonyl groups, making them more electrophilic and susceptible to nucleophilic attack by the amine. In the Combes synthesis, the acid also catalyzes the cyclization of the enamine intermediate and the final dehydration step. wikipedia.org

Lewis Acids such as tin tetrachloride (SnCl₄), iron(III) chloride (FeCl₃), and ytterbium(III) triflate (Yb(OTf)₃) are also effective catalysts. wikipedia.orgacs.org They coordinate to the carbonyl oxygen, activating the carbonyl group for the initial condensation. In some cases, Lewis acids can offer milder reaction conditions compared to strong Brønsted acids. wikipedia.org

Base Catalysis: Base-catalyzed Friedländer reactions are also common. organic-chemistry.org A base, such as sodium hydroxide (B78521) or potassium hydroxide, promotes the formation of the enolate from the ketone, which then acts as the nucleophile in the initial aldol condensation step. iipseries.orgorganic-chemistry.org

Influence on Regioselectivity: In the synthesis of asymmetrically substituted quinolines, such as from the reaction of a substituted aniline with an unsymmetrical β-diketone in the Combes synthesis, the catalyst can influence which regioisomer is formed. wikipedia.org The regioselectivity is a result of a delicate balance between steric and electronic effects. For instance, in a modified Combes synthesis to produce trifluoromethylquinolines, it was found that steric effects in the rate-determining electrophilic annulation step were highly significant. wikipedia.org The use of bulky groups on the diketone or specific methoxy-substituted anilines favored the formation of 2-CF₃-quinolines, whereas chloro- or fluoroanilines led to the 4-CF₃ regioisomer. wikipedia.org

Table 2: Selected Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Role of Catalyst | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Combes, Doebner-von Miller | Brønsted acid: Protonates carbonyls, catalyzes cyclization/dehydration | iipseries.orgwikipedia.org |

| p-Toluenesulfonic acid (p-TsOH) | Friedländer, Combes | Brønsted acid: Activates carbonyls, promotes condensation | wikipedia.orgacs.org |

| Iodine (I₂) | Friedländer | Mild Lewis acid: Activates carbonyls, promotes annulation | wikipedia.org |

| Iron(III) Chloride (FeCl₃) | Doebner Reaction | Lewis acid: Promotes condensation and cyclization | iipseries.org |

| Amberlyst-15 | Friedländer | Solid acid catalyst: Heterogeneous catalysis, facilitates reaction | nih.gov |

| Polyethylene glycol-sulfonic acid (PEG-SO₃H) | Friedländer | Polymeric acid catalyst: Efficient, reusable catalyst | nih.gov |

Computational Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex mechanisms of quinoline synthesis. These theoretical studies provide detailed insights into reaction pathways, transition state structures, and the energies of intermediates, which are often difficult or impossible to determine experimentally.

For the Friedländer synthesis, computational studies have been employed to resolve the ambiguity between the two proposed mechanisms (aldol-first vs. Schiff base-first). By calculating the activation energies for each step in both pathways, researchers can determine the most energetically favorable route. These studies can model the reaction under different catalytic conditions (acidic, basic, or neutral) to understand how the catalyst influences the mechanism. For example, calculations might show that under acidic conditions, the formation of the Schiff base is kinetically favored, while under basic conditions, the aldol pathway has a lower energy barrier.

DFT calculations can also rationalize the observed regioselectivity in reactions like the Combes synthesis. By comparing the activation energies for the cyclization step leading to the different possible regioisomers, computational models can predict and explain the experimental product distribution based on the electronic properties and steric hindrance of the substituents on both the aniline and the diketone. These theoretical insights are crucial for optimizing reaction conditions and for the rational design of new synthetic routes to specific quinoline derivatives.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Pentyl 2 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For derivatives of 2-phenylquinoline (B181262), ¹H and ¹³C NMR provide definitive information on the arrangement of atoms.

The ¹³C NMR spectrum is equally informative, with distinct signals for each carbon atom in the molecule. The carbons of the aromatic rings resonate at lower field strengths compared to the aliphatic carbons of thepentyl chain. cdnsciencepub.com

¹H and ¹³C NMR Chemical Shifts for 6-Methoxy-3-pentyl-2-phenylquinoline in CDCl₃ cdnsciencepub.com

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Quinoline (B57606) H-4 | 7.82 (s) | 134.2 |

| Quinoline H-5 | 6.96 (d, J = 3.0 Hz) | 104.4 |

| Quinoline C-6 | - | 157.7 |

| Quinoline H-7 | 7.22 (dd, J = 9.3, 6.6 Hz) | 121.4 |

| Quinoline H-8 | 7.92 (d, J = 9.6 Hz) | 127.8 |

| Phenyl Protons | 7.45-7.28 (m) | 128.1 (2C), 128.5, 128.8 (2C), 134.5 |

| Methoxy (B1213986) (OCH₃) | 3.82 (s) | 55.4 |

| Pentyl CH₂ | 2.64 (t, J = 7.8 Hz), 1.43 (m), 1.12 (m) | 32.7, 31.4, 30.2, 22.2 |

| Pentyl CH₃ | 0.72 (t, J = 4.2 Hz) | 13.8 |

| Quinoline C-2 | - | 158.2 |

| Quinoline C-3 | - | 142.5 |

| Quinoline C-9 | - | 141.1 |

| Quinoline C-10 | - | 130.7 |

s = singlet, d = doublet, t = triplet, m = multiplet, J = coupling constant in Hz.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 6-Methoxy-3-pentyl-2-phenylquinoline shows several characteristic absorption bands. cdnsciencepub.com

Key vibrational modes include the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the quinoline and phenyl rings, and C-O stretching of the methoxy group. cdnsciencepub.com

Characteristic IR Absorption Bands for 6-Methoxy-3-pentyl-2-phenylquinoline cdnsciencepub.com

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2927, 2858 | Aliphatic C-H stretching (pentyl group) |

| 1624, 1598 | Aromatic C=C and C=N stretching |

| 1489 | Aromatic C=C stretching |

| 1225, 1029 | C-O stretching (methoxy group) |

| 830, 700 | C-H bending (out-of-plane) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For 3-Pentyl-2-phenylquinoline (C₂₀H₂₁N), the calculated molecular weight is approximately 275.4 g/mol . Therefore, the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z of 275.

The fragmentation of alkylquinolines upon electron impact is analogous to that of alkylbenzenes. cdnsciencepub.comcdnsciencepub.com A primary fragmentation pathway for this compound would involve the cleavage of the pentyl side chain. The loss of a butyl radical (•C₄H₉) via benzylic cleavage would result in a stable fragment ion. Another common fragmentation pattern in quinolines is the loss of hydrogen cyanide (HCN). cdnsciencepub.comcdnsciencepub.com

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectra of 2-phenylquinoline derivatives are characterized by intense absorption bands in the ultraviolet (UV) region, arising from π-π* electronic transitions within the aromatic system. unesp.bracs.org For 2-phenylquinoline itself, absorption bands are typically observed around 250-350 nm. acs.org The introduction of substituents can cause a shift in the absorption maxima (λ_max). For instance, electron-donating groups like methoxy groups can lead to a red-shift (bathochromic shift) in the absorption spectrum. unesp.br

Many 2-phenylquinoline derivatives exhibit fluorescence, emitting light upon excitation with UV radiation. The emission spectra are generally found at longer wavelengths than the absorption spectra. unesp.bracs.org The difference between the absorption maximum and the emission maximum is known as the Stokes shift.

The fluorescence quantum yield (Φ_F), which represents the efficiency of the fluorescence process, can vary significantly depending on the molecular structure and the solvent. For example, some phenothiazine-phenylquinoline isomers show quantum yields as high as 71% in certain solvents. acs.org The introduction of different substituents on the quinoline or phenyl ring can tune the emission color and efficiency. unesp.br For some quinolizinium-based fluorescent probes derived from 2-phenylquinoline, quantum yields have been reported to be around 0.12-0.14. rsc.org

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is reflected in shifts in the absorption and emission spectra. unesp.br Compounds with a significant change in their dipole moment upon electronic excitation tend to exhibit strong solvatochromism. unesp.br

Several studies on 2-phenylquinoline derivatives have demonstrated their solvatochromic behavior. unesp.bracs.orgrsc.org For example, some donor-acceptor molecules based on phenylquinoline show a larger positive solvatochromism, indicating a greater degree of charge transfer in more polar solvents. acs.org This sensitivity of the electronic spectra to the solvent environment makes these compounds potentially useful as fluorescent probes. unesp.bracs.org

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical properties and structure-activity relationships.

For a quinoline derivative to be analyzed, it must first be grown as a single crystal of sufficient quality. The process involves diffracting a beam of X-rays off the crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be deduced.

Table 1: Representative Crystallographic Data for a Phenylquinoline Derivative This table is illustrative, showing typical parameters obtained from a single-crystal X-ray diffraction study of a quinoline derivative.

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry elements present within the crystal lattice. chemmethod.com |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the smallest repeating unit in the crystal. |

| Dihedral Angle | Phenyl ring vs. Quinoline ring: 50-80° | Indicates the degree of twisting between the two major ring systems, affecting molecular conformation. mdpi.comiucr.org |

| Key Bond Lengths (Å) | C-N, C-C | Provides exact measurements of atomic separations, confirming the covalent structure. chemmethod.com |

| **Key Bond Angles (°) ** | C-N-C, C-C-C | Defines the geometry around specific atoms. chemmethod.com |

| Intermolecular Forces | C-H···O hydrogen bonds, π-π stacking | Non-covalent interactions that determine the crystal packing and influence physical properties. nih.goviucr.org |

Should a crystal structure of this compound be determined, it would provide the ultimate confirmation of its identity and offer insights into its solid-state behavior.

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) in Reaction Monitoring and Purity Assessment

Hyphenated techniques, which couple a separation method (chromatography) with a detection method (mass spectrometry), are indispensable tools in modern chemical synthesis. researchgate.netrsc.org Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly vital for analyzing the synthesis of compounds like this compound. researchgate.nettechnologynetworks.com

Reaction Monitoring

During the synthesis of this compound, chemists need to track the consumption of starting materials and the formation of the desired product. Small aliquots can be taken from the reaction mixture at various time points and analyzed. ekb.eg

GC-MS is well-suited for this if the reactants and products are sufficiently volatile and thermally stable. madison-proceedings.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides the mass-to-charge ratio (m/z) of each component, allowing for their identification.

LC-MS is used for compounds that are not suitable for GC, such as those that are non-volatile or thermally labile. technologynetworks.com It is a powerful tool for monitoring the progress of reactions in solution. doi.org

Purity Assessment

After synthesis and initial purification, these techniques are used to assess the final purity of the this compound sample. The high sensitivity of mass spectrometry allows for the detection of even trace amounts of impurities, such as unreacted starting materials, byproducts, or side-reaction products. chromatographyonline.com The area of the chromatographic peak is generally proportional to the amount of the compound present, enabling quantitative assessment of purity.

Table 2: Illustrative GC-MS Data for Reaction Monitoring and Purity Analysis of this compound This table represents hypothetical data for the analysis of a crude reaction mixture aimed at synthesizing this compound.

| Retention Time (min) | Detected m/z ([M]⁺) | Tentative Identification | Significance |

| 5.8 | Varies | Starting Material 1 | Presence indicates an incomplete reaction. |

| 8.2 | Varies | Starting Material 2 | Presence indicates an incomplete reaction. |

| 15.4 | 289.18 | This compound | The desired product. The peak area indicates its relative abundance. |

| 16.1 | Varies | Reaction Byproduct | An undesired compound formed during the reaction, indicating a side pathway. |

Table 3: Illustrative LC-MS Data for Final Purity Assessment of this compound This table represents hypothetical data for a purified sample.

| Retention Time (min) | Detected m/z ([M+H]⁺) | Peak Area (%) | Tentative Identification |

| 7.3 | 290.19 | 99.85% | This compound |

| 9.1 | 304.21 | 0.15% | Oxidized Impurity |

The combination of retention time from the chromatography step and the mass spectrum from the MS detector provides a high degree of confidence in both the identification and quantification of this compound and any potential contaminants. researchgate.net

Theoretical and Computational Chemistry Studies of 3 Pentyl 2 Phenylquinoline and Quinoline Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. nih.gov For quinoline (B57606) derivatives, DFT studies provide a deep understanding of their stability, reactivity, and electronic properties. rsc.orgrsc.org These calculations are typically performed using software packages like Gaussian, with basis sets such as B3LYP/6-31G'(d,p) or B3LYP/6-31+G(d,p) to ensure reliable results. nih.govrsc.org

HOMO-LUMO Energy Gap Analysis

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from DFT calculations. rsc.orgresearchgate.netnist.gov This gap is a determinant of a molecule's chemical reactivity and kinetic stability. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap indicates a "soft" molecule that is more polarizable and reactive, facilitating electronic charge transfer. rsc.org

For instance, in a study of various quinoline derivatives, the HOMO-LUMO energy gap was found to be a key indicator of their electronic behavior. rsc.orgresearchgate.net The distribution of electron density in these frontier orbitals is also revealing. In some derivatives, the HOMO's charge density is concentrated on the quinoline ring and an amide group, while the LUMO's density is spread over the quinoline ring. rsc.org This distribution influences the molecule's interaction with other chemical species. The reactivity of a molecule can often be gauged by its LUMO energy; a lower LUMO energy corresponds to higher reactivity for electrophiles. wuxiapptec.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | -6.54 | -3.79 | 2.75 researchgate.netnih.gov |

| 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | -6.42 | -3.92 | 2.50 researchgate.netnih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. rsc.orgresearchgate.net MEP maps use a color scale to represent electrostatic potential, with red indicating electron-rich regions (prone to electrophilic attack) and blue indicating electron-deficient regions (prone to nucleophilic attack). rsc.orgresearchgate.net

This technique is particularly useful for understanding intermolecular interactions, such as hydrogen bonding, where electron-rich atoms like oxygen or nitrogen act as donors. rsc.org For quinoline derivatives, MEP analysis helps in identifying the most likely sites for chemical reactions, guiding the design of new compounds with desired reactivity patterns. rsc.orgnih.gov

Geometric Optimization and Conformational Landscapes

Before analyzing electronic properties, the molecular geometry of a compound must be optimized to find its most stable conformation (a local minimum on the potential energy surface). nih.govrsc.org DFT calculations are employed to perform this geometric optimization. nih.govrsc.org For flexible molecules like 3-pentyl-2-phenylquinoline, which has multiple rotatable bonds, exploring the conformational landscape is crucial.

Studies on related disubstituted quinolines and other complex molecules reveal that different conformers can have significantly different energies and, consequently, different properties. researchgate.netnih.gov For example, in a study of quinoline-7-carboxaldehyde, two stable conformers were identified with very similar energy levels. nih.gov Understanding the relative energies and rotational barriers of different conformations of this compound is essential for a complete picture of its behavior.

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling is instrumental in elucidating reaction mechanisms by calculating the structures and energies of intermediates and transition states. nih.govdiva-portal.org This is particularly relevant for understanding the synthesis of substituted quinolines. nih.govorganic-chemistry.orgnsf.gov

For example, the synthesis of quinoline derivatives can proceed through various reaction pathways, and computational modeling can help identify the most favorable route. nih.gov In the oxidative hydroxylation of quinoline, DFT calculations were used to predict the transition state structure, confirming it with the presence of a single imaginary frequency. nih.gov The analysis of bond distances and atomic charges in the transition state provided insights into a concerted reaction mechanism. nih.gov Similarly, for complex multi-component reactions leading to quinoline derivatives, computational studies can map out the entire reaction profile, identifying key intermediates and transition states. nsf.gov

Computational Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, including UV-Vis absorption and fluorescence spectra. rsc.orgnih.gov These predictions are valuable for interpreting experimental spectra and for designing new molecules with specific optical properties. marshall.edu

The predicted absorption maxima are often in good agreement with experimental data. researchgate.netnih.gov For instance, the calculated UV-Vis spectra of quinoline derivatives have shown absorption maxima between 313 nm and 365 nm. researchgate.netnih.gov The nature of the electronic transitions, such as π-π* transitions, can also be identified. rsc.org

Fluorescence properties can also be predicted, which is crucial for applications in materials science and biological imaging. rsc.orgmarshall.edu Quinoline derivatives are known for their fluorescence, and computational studies can help in understanding how different substituents affect the emission wavelength and quantum yield. rsc.orgnih.gov The ability to computationally screen for desired optical properties accelerates the discovery of new fluorescent probes and materials. marshall.educhemrxiv.org

| Compound | Predicted Absorption Maxima (nm) | Predicted Emission Maxima (nm) | Key Transition |

|---|---|---|---|

| 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | 313 researchgate.netnih.gov | - | π-π |

| 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | 365 researchgate.netnih.gov | - | π-π |

| 6-Aminoquinoline | 327-340 researchgate.net | 389-407 researchgate.net | S1 -> S0 |

Advanced Applications of 3 Pentyl 2 Phenylquinoline in Non Biological Systems and Materials Science

Applications in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes - OLEDs)

Quinoline (B57606) derivatives are highly sought after for optoelectronic applications due to their inherent properties, such as high thermal and chemical stability, electron-transporting capability, and the ease with which their structures can be modified. mdpi.com The electron-withdrawing nature of the quinoline ring system plays a crucial role in facilitating electron transport, a key process in the functioning of Organic Light-Emitting Diodes (OLEDs). mdpi.com

While direct studies on 3-Pentyl-2-phenylquinoline for OLEDs are not prominent, research on related compounds underscores the potential of this structural class. For instance, various 1H-pyrazolo[3,4-b]quinolines (PQs), which feature a fused ring system with the quinoline core, have been synthesized and used as dopants in a poly(9-N-vinylcarbazole) (PVK) matrix for OLED fabrication. tandfonline.com These devices, with a configuration of ITO/PEDOT:PSS/PVK-PQ/TRI-Q/Ca/Al, emitted bright green light with luminances ranging from 355 to 806 cd/m². tandfonline.com

Fluorescent Dyes and Probes in Chemical Sensing and Imaging

The inherent fluorescence of the quinoline nucleus makes its derivatives excellent candidates for fluorescent dyes and probes. The photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned by altering the substituents on the quinoline ring. nih.gov

Research into quinoline-based Schiff bases, for example, has shown their potential as optical storage devices due to extensive electron cloud delocalization. nih.gov A study on N-(quinolin-3-ylmethylene)anilines reported significant Stokes shifts and quantum yields, with computational studies (TD-DFT) confirming a large bandgap as the source of their unique optical properties. nih.gov Another series of trifluoromethylated quinoline-phenol Schiff bases exhibited good fluorescence quantum yields in various solvents and demonstrated high photostability under white-LED irradiation. nih.gov

The strategic design of quinoline derivatives allows for their use as highly specific sensors. By incorporating functional groups that can interact with specific analytes, these compounds can signal the presence of ions or molecules through changes in their fluorescence. While not specific to this compound, the broader class of quinolines has been successfully developed into fluorescent probes for various applications. acs.org

Table 1: Photophysical Properties of Selected Quinoline Derivatives. This table presents the absorption maxima (λ_abs), emission maxima (λ_em), Stokes shift, and fluorescence quantum yield (Φf) for representative quinoline derivatives, illustrating the impact of substitution and solvent on their optical properties. Data sourced from nih.govnih.gov.

Catalytic Roles and Ligand Design in Transition Metal Catalysis

While simple alkyl-aryl quinolines like this compound are not typically used directly as catalysts, the quinoline scaffold is fundamental in the design of ligands for transition metal catalysis. The synthesis of quinoline derivatives itself often employs transition metal catalysts. Ruthenium-catalyzed methods, for instance, have been developed for the straightforward synthesis of 2- and 3-substituted quinolines from anilines and 1,3-diols, a process that is atom-economical, producing only water and dihydrogen as byproducts. nih.gov Another efficient method involves a three-component deaminative coupling reaction using a Ru-H complex to assemble 2,3-disubstituted quinolines from anilines, aldehydes, and amines. rsc.org

More complex quinoline derivatives are designed to act as ligands that coordinate with transition metals like Ruthenium (Ru), creating highly efficient catalysts. For example, a bifunctional ruthenium NNN-pincer complex has been used for the synthesis of various quinoline and quinazoline (B50416) derivatives through an acceptorless dehydrogenative coupling (ADC) of alcohols. rsc.org This catalytic system demonstrated remarkably high turnover numbers (TON), reaching up to 440,000 for the synthesis of 2-phenylquinoline (B181262). rsc.org In another application, (S)-3,3'-Dimethyl-2,2'-biquinoline N,N'-Dioxide has been shown to be an effective catalyst for the enantioselective addition of allyltrichlorosilanes to aldehydes. acs.org These examples show that while this compound might serve as a synthetic precursor, it is the further functionalized, more complex quinoline structures that play a direct and crucial role in modern catalysis.

Materials for Nonlinear Optics and Photosensitization

The development of materials with nonlinear optical (NLO) properties is crucial for applications in signal processing, optical switches, and communication technologies. mdpi.com Quinoline derivatives are excellent candidates for NLO materials due to their potential for large molecular hyperpolarizabilities (a measure of NLO activity), which arise from intramolecular charge-transfer (ICT) interactions. researchgate.net The quinoline ring often acts as an electron-accepting moiety in a donor-π-acceptor (D-π-A) molecular architecture. mdpi.comresearchgate.net

Theoretical studies on various quinoline derivatives have confirmed their significant NLO potential. For example, DFT calculations on quinoline-carbazole compounds demonstrated that strategic design, such as extending π-conjugation and adding strong electron-withdrawing groups, can dramatically enhance the first hyperpolarizability (β) values. mdpi.com Similarly, a study on 4-(quinolin-2-ylmethylene)aminophenol showed it possesses a good nonlinear optical response. nottingham.ac.uk

In the realm of photosensitization, quinoline derivatives can absorb light and transfer the energy to other molecules, a process critical for photodynamic therapy and photochemical synthesis. Quinolone antibacterial agents, for instance, are known to induce phototoxicity through the generation of reactive oxygen species (ROS) upon UVA irradiation. oup.comoup.com More controlled applications involve using quinoline derivatives as photosensitizers in chemical reactions. A notable example is the photochemical dearomative cycloaddition of quinolines with alkenes, which is enabled by the photosensitization of a Lewis acid-complexed quinoline substrate. nih.gov This reaction allows for the rapid generation of complex, sterically congested polycyclic structures that are of interest in medicinal chemistry. nih.gov

Table 2: Nonlinear Optical (NLO) Properties of Selected Heterocyclic Compounds. This table summarizes the reported NLO properties for quinoline derivatives and related heterocyclic systems, indicating their potential for applications in photonic devices. Data sourced from mdpi.comnottingham.ac.ukresearchgate.net.

Q & A

Q. Which statistical methods are most robust for analyzing dose-response data in quinoline studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。